molecular formula C5H11NO3 B15255492 2-Amino-4-hydroxypentanoic acid

2-Amino-4-hydroxypentanoic acid

Cat. No.: B15255492
M. Wt: 133.15 g/mol
InChI Key: SBRVJFMQKPUAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-hydroxypentanoic acid is a chiral alpha-amino acid with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol . It is available in specific stereoisomeric forms, such as (2R)-2-Amino-4-hydroxypentanoic acid, for research applications . Computational ADMET predictions suggest this compound has high human intestinal absorption but is unlikely to cross the blood-brain barrier effectively . It is crucial for researchers to distinguish this compound from the closely related antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) . RI-331 has a well-documented mechanism of action, functioning as a potent inhibitor of homoserine dehydrogenase (EC 1.1.1.3) in Saccharomyces cerevisiae . This enzyme catalyzes the conversion of aspartate semialdehyde to homoserine, a key intermediate in the biosynthesis of the aspartate family of amino acids (methionine, isoleucine, and threonine) . By targeting this pathway, which is absent in animal cells, RI-331 exhibits selective antifungal toxicity . Another related compound, 2-hydroxypentanoic acid, has been identified as a novel membrane progesterone receptor alpha (mPRα) antagonist from marine algae . This product, this compound, is provided For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRVJFMQKPUAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Metabolic Intermediacy of 2 Amino 4 Hydroxypentanoic Acid

Endogenous Biosynthesis in Biological Systems

The natural production of 2-amino-4-hydroxypentanoic acid has been identified in select organisms, though the complete enzymatic pathways and their genetic underpinnings are not yet fully elucidated.

As of current research, the specific gene clusters responsible for the endogenous biosynthesis of this compound have not been definitively identified in any organism. The biosynthesis of non-proteinogenic amino acids is often carried out by enzymes with relaxed substrate specificity or by dedicated biosynthetic gene clusters (BGCs) that produce secondary metabolites. The identification of such a BGC for 4-hydroxynorvaline would likely involve genome mining of known producer organisms, searching for sequences homologous to enzymes that catalyze similar reactions, such as hydroxylases, aminotransferases, and dehydrogenases.

General strategies for identifying BGCs for novel non-ribosomal peptides and other secondary metabolites often involve computational tools that can predict such clusters within a sequenced genome. These BGCs typically include genes encoding core biosynthetic enzymes (like non-ribosomal peptide synthetases or polyketide synthases), tailoring enzymes (e.g., hydroxylases, methyltransferases), transport proteins, and regulatory proteins. For this compound, a putative pathway might involve the hydroxylation of a precursor like norvaline or the modification of a more common amino acid.

There is currently limited evidence to suggest that this compound serves as a significant intermediate in primary metabolic fluxes. Primary metabolism encompasses the essential pathways for cell growth, maintenance, and energy production, such as glycolysis, the citric acid cycle, and the biosynthesis of standard amino acids. Non-proteinogenic amino acids like 4-hydroxynorvaline are typically considered products of secondary metabolism, which generates specialized compounds that may offer a selective advantage to the organism in its environment. Some non-proteinogenic amino acids can serve as intermediates in the biosynthesis of other secondary metabolites or as nitrogen storage molecules.

Metabolic Role as an Intermediate in Specific Biochemical Pathways

While its role in primary metabolism is not established, this compound is a known intermediate in at least one engineered biosynthetic pathway and is theoretically subject to various enzymatic conversions within broader amino acid metabolic networks.

A significant metabolic role for this compound has been proposed in the engineered biosynthesis of 1,3-butanediol (B41344). In a hypothetical pathway starting from pyruvate, this amino acid serves as a key intermediate. frontiersin.org The proposed enzymatic steps involving this compound are outlined below. frontiersin.org

StepPrecursorEnzymeProduct
L2-Amino-4-oxopentanoate (B13344484)AKP dehydrogenase2-Amino-4-hydroxypentanoate
M2-Amino-4-hydroxypentanoate2-Amino-4-hydroxypentanoate aminotransferase or oxidoreductase2-Oxo-4-hydroxypentanoate
N2-Oxo-4-hydroxypentanoate2-Oxo-4-hydroxypentanoate decarboxylase3-Hydroxybutyraldehyde
P3-Hydroxybutyraldehyde3-Hydroxybutyraldehyde reductase1,3-Butanediol

This table is based on a proposed engineered pathway.

In this pathway, the 4-oxo group of 2-amino-4-oxopentanoate is first reduced to a hydroxyl group to form 2-amino-4-hydroxypentanoate. frontiersin.org This intermediate is then deaminated or transaminated to yield 2-oxo-4-hydroxypentanoate, which is subsequently decarboxylated and reduced to produce the final product, 1,3-butanediol. frontiersin.org

The structure of this compound, with its amino and hydroxyl groups, makes it a potential substrate for several classes of enzymes that act on amino acids.

Aminotransferases (Transaminases): These enzymes catalyze the transfer of an amino group from an amino acid to a keto acid. It is plausible that this compound could undergo transamination, converting it to 2-oxo-4-hydroxypentanoate, as suggested in the 1,3-butanediol pathway. frontiersin.org Studies on various transaminases have shown that while they have specificities, some exhibit broad substrate tolerance, accepting hydroxylated or other modified amino acids.

Dehydrogenases: Amino acid dehydrogenases catalyze the reversible deamination of an amino acid to its corresponding keto acid, using cofactors like NAD+ or NADP+. Research into the substrate specificity of this enzyme superfamily indicates that the active site can be engineered to accommodate a variety of amino acid side chains, including those with hydroxyl groups. nih.govmdpi.com Therefore, a dehydrogenase could potentially convert this compound into 2-oxo-4-hydroxypentanoate.

Other Potential Conversions: Other enzymes that modify amino acids, such as kinases, decarboxylases, and racemases, could also potentially act on this compound, leading to a variety of other modified compounds within a metabolic network.

Occurrence and Isolation from Natural Sources

This compound has been identified as a natural product in a limited number of species, primarily in fungi and plants.

Natural SourceKingdomCommon Name
Rubroboletus satanasFungiSatan's Bolete
Phaseolus vulgarisPlantaeCommon Bean

The compound has been reported to be present in the toxic mushroom Rubroboletus satanas and in the common bean, Phaseolus vulgaris. scholaris.canih.govnih.govnih.gov The specific concentrations and physiological roles in these organisms are not well-documented. The isolation of this and other non-proteinogenic amino acids from natural sources typically involves extraction from the biological material, followed by chromatographic techniques to separate the compound of interest from a complex mixture of other metabolites.

Identification in Fungal Metabolites

Research has confirmed the presence of this compound as a metabolite in the fungal kingdom. Specifically, the stereoisomer (2S,4R)-2-Amino-4-hydroxypentanoic acid has been reported in the fungus Rubroboletus satanas, a bolete mushroom commonly known as Satan's bolete. nih.gov

While the direct biosynthetic pathway for this compound in Rubroboletus satanas has not been explicitly elucidated in available research, the biosynthesis of a structurally related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), an antifungal antibiotic from Streptomyces sp., offers significant insights. The study of RI-331 biosynthesis suggests a pathway that likely involves the condensation of a four-carbon unit derived from the aspartate family of amino acids with a two-carbon unit from acetate. This suggests a plausible biosynthetic origin for this compound from common primary metabolites.

The formation of the hydroxyl group at the C4 position is likely achieved through the action of a hydroxylase enzyme. wikipedia.org Hydroxylases are a class of enzymes that catalyze the introduction of a hydroxyl group onto a substrate, a common reaction in the secondary metabolism of fungi to increase the functionality and biological activity of compounds. wikipedia.org

Table 1: Fungal Source of this compound

Fungal SpeciesStereoisomer Identified
Rubroboletus satanas(2S,4R)-2-Amino-4-hydroxypentanoic acid

Presence in Other Biological Organisms

Beyond the fungal kingdom, this compound has also been identified in the plant kingdom. Data is available reporting its presence in Phaseolus vulgaris, commonly known as the common bean. nih.gov

The metabolic role and biosynthetic pathway of this compound in Phaseolus vulgaris are not well-defined in the current scientific literature. However, its existence suggests that it may function as a metabolic intermediate in pathways that are not yet fully characterized. In plants, as in fungi, the synthesis of such modified amino acids often serves specific physiological or defensive purposes. The biosynthesis would likely involve enzymes such as aminotransferases to introduce the amino group and hydroxylases for the addition of the hydroxyl group to a five-carbon backbone.

The presence of this compound in both a fungus and a plant suggests a potentially conserved, though not yet fully understood, metabolic significance.

Table 2: Occurrence of this compound in Other Organisms

OrganismSpecies
PlantPhaseolus vulgaris (Common Bean)

Molecular Interactions and Biochemical Roles of 2 Amino 4 Hydroxypentanoic Acid

Substrate Specificity and Enzyme Recognition Studies

The interaction of 2-amino-4-hydroxypentanoic acid, also known as 4-hydroxynorvaline, with enzymes is dictated by the structural features of the enzyme's active site. While direct kinetic data for 4-hydroxynorvaline with a wide range of enzymes is not extensively documented, studies on related non-proteinogenic amino acids and enzymes with broad substrate specificity provide significant insights into its potential for recognition and processing.

Enzymes such as D-amino acid transaminases are known for their ability to process a variety of D-amino acids. wikipedia.org A transaminase from the bacterium Blastococcus saxobsidens, for instance, demonstrates a broad substrate scope, accommodating various D-α-amino acids. nih.govnih.gov The active sites of such enzymes have flexible regions that can bind substrates with different side chains, suggesting that D-isomers of 4-hydroxynorvaline could be potential substrates for this class of enzymes. nih.gov D-amino acid transaminases are known to act on D-norvaline, the parent amino acid of 4-hydroxynorvaline. ebi.ac.uk

Crucially, research on the closely related isomer, 2-amino-3-hydroxypentanoic acid (β-hydroxynorvaline or HNV), has shown that it is recognized and accepted as a substrate by E. coli Threonyl-tRNA Synthetase (ThrRS). researchgate.net The specificity of ThrRS for HNV is only 20-fold less than that for its cognate substrate, threonine, indicating that the enzyme's active site can accommodate the slightly larger ethyl group of HNV in place of threonine's methyl group. researchgate.net This demonstrates a clear mechanism for how a hydroxylated norvaline can enter a key metabolic pathway like protein synthesis.

Furthermore, a structurally similar compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), an antifungal antibiotic, acts by inhibiting homoserine dehydrogenase. nih.gov This enzyme is a key part of the aspartate pathway for synthesizing amino acids like threonine, isoleucine, and methionine in fungi and plants. nih.govwikipedia.org The ability of RI-331 to target this enzyme underscores that the core structure of a modified aminopentanoic acid can be effectively recognized by the active sites of metabolic enzymes.

Enzyme Class/Specific EnzymeNatural Substrate(s)Known Non-Canonical Substrates/AnalogsBasis for Recognition
D-Amino Acid Transaminase (DATA) D-Alanine, D-GlutamateD-Leucine, D-Norvaline, D-AsparagineBroad substrate specificity due to flexible active site pockets capable of accommodating various side chains. nih.govebi.ac.uk
E. coli Threonyl-tRNA Synthetase (ThrRS) L-ThreonineL-β-Hydroxynorvaline (HNV)The active site accommodates the ethyl group of HNV, showing only a 20-fold reduction in specificity compared to the methyl group of threonine. researchgate.net
Homoserine Dehydrogenase (HSD) L-Aspartate β-semialdehyde(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331)RI-331 is a structural analog of the substrate and acts as a competitive inhibitor, fitting into the active site. nih.govwikipedia.org

Modulation of Enzyme Activity (non-inhibitory pharmacological mechanisms)

Beyond direct substrate interactions or competitive inhibition, non-proteinogenic amino acids can modulate enzyme activity through various non-inhibitory mechanisms, such as allosteric regulation or influencing signaling pathways. Direct research on this compound in this context is limited, but studies on similar hydroxylated amino acid analogs provide illustrative examples of these pharmacological effects.

A notable case is 4-hydroxyisoleucine (B15566), another non-canonical hydroxylated amino acid. It has been shown to improve insulin (B600854) resistance by promoting mitochondrial biogenesis. nih.gov This effect is achieved by modulating the AMPK and Akt signaling pathways, which in turn increases glucose uptake in myotubes and upregulates genes involved in energy metabolism. nih.gov This represents a significant non-inhibitory pharmacological mechanism where the amino acid analog does not simply block an active site but triggers a cascade of downstream cellular events.

Enzyme activity can also be modulated by allosteric effectors that bind to a site distinct from the active site. For example, homoserine dehydrogenase, an enzyme recognized by analogs of 4-hydroxynorvaline, is subject to complex regulation. Its activity is enhanced by certain monovalent cations like K⁺ and is subject to feedback inhibition by L-threonine, which binds to an allosteric site. nih.govnih.gov While 4-hydroxynorvaline is not known to be an allosteric modulator of this enzyme, these mechanisms highlight the potential for small molecules to fine-tune enzyme function without direct competition at the active site.

Compound/FactorTarget Enzyme/PathwayMechanism of ModulationOutcome
4-Hydroxyisoleucine AMPK and Akt signaling pathwaysActivates phosphorylation cascadeIncreased glucose uptake; improved insulin sensitivity; increased mitochondrial biogenesis. nih.gov
L-Threonine Homoserine DehydrogenaseAllosteric InhibitionFeedback regulation of the aspartate family amino acid biosynthesis pathway. nih.gov
Potassium Ions (K⁺) Homoserine DehydrogenaseAllosteric Activation (Cation Activation)Increases catalytic activity compared to other ions like Na⁺. nih.gov

Influence on Cellular Metabolic Homeostasis

As a non-proteinogenic amino acid, this compound and its isomers can significantly influence cellular metabolic homeostasis if introduced into an organism. Their structural similarity to proteinogenic amino acids allows them to be mistakenly recognized and utilized by cellular machinery, often with detrimental consequences. The natural occurrence of this compound has been reported in plants like Phaseolus vulgaris. nih.gov

A key way these analogs disrupt homeostasis is through misincorporation into proteins. The isomer 2-amino-3-hydroxypentanoic acid (β-hydroxynorvaline) is known to be toxic to mammalian cells, an effect attributed to its incorporation into proteins in place of L-threonine. sigmaaldrich.com Similarly, the parent compound, norvaline, can be misincorporated at isoleucine positions by an errant isoleucyl-tRNA synthetase. nih.gov Such substitutions can have a profound impact on protein structure and function; norvaline misincorporation has been shown to be more destructive to β-sheet structures than valine misincorporation, leading to higher cellular toxicity. nih.govbiorxiv.org

This interference extends to metabolic pathways. The antifungal compound RI-331, a derivative of 4-hydroxynorvaline, specifically targets homoserine dehydrogenase, thereby inhibiting the biosynthesis of the essential amino acids threonine, isoleucine, and methionine in fungi. nih.gov This targeted disruption of a vital metabolic pathway is the basis for its antifungal activity and demonstrates how such an analog can profoundly disturb cellular homeostasis.

CompoundMechanism of DisruptionMetabolic Pathway/Process AffectedConsequence
2-Amino-3-hydroxypentanoic acid (HNV) Misincorporation into proteins via Threonyl-tRNA SynthetaseProtein SynthesisProduction of aberrant, potentially non-functional proteins; cellular toxicity. researchgate.netsigmaaldrich.com
Norvaline Misincorporation into proteins via Isoleucyl-tRNA SynthetaseProtein SynthesisDestabilization of protein secondary structures (especially β-sheets); cellular toxicity. nih.govresearchgate.net
(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) Inhibition of Homoserine DehydrogenaseAspartate Family Amino Acid BiosynthesisDepletion of methionine, isoleucine, and threonine pools; inhibition of fungal growth. nih.gov

Investigations into Structural Mimicry and Analog Function

The biological activity of this compound is fundamentally rooted in its ability to act as a structural mimic of proteinogenic amino acids. Its basic α-amino acid structure, combined with a five-carbon side chain featuring a hydroxyl group, allows it to be recognized by enzymes that normally bind to amino acids like threonine, isoleucine, or homoserine.

The concept of non-proteinogenic amino acids (NPAAs) serving as mimics is a cornerstone of drug design and chemical biology. nih.gov These analogs are often used to create peptidomimetics with enhanced properties, such as increased stability against proteolytic degradation or improved binding affinity. nih.govnih.gov

The case of β-hydroxynorvaline (HNV) provides a clear example of this mimicry. It is explicitly described as a threonine analog, and its ability to be aminoacylated by threonyl-tRNA synthetase is direct evidence of its function as a structural and functional mimic of threonine at a critical step in protein synthesis. researchgate.netsigmaaldrich.com Likewise, the parent compound norvaline is a known analog of the branched-chain amino acids valine and isoleucine. nih.govlifetein.com The linear side chain of norvaline is sterically similar to the branched chains, allowing it to fit into the same enzymatic pockets, albeit often imperfectly.

The inhibitory action of RI-331 on homoserine dehydrogenase further illustrates this principle. It functions as a competitive inhibitor because it mimics the structure of the enzyme's natural substrate, aspartate β-semialdehyde. wikipedia.org This mimicry allows it to occupy the active site, preventing the natural substrate from binding and halting the metabolic pathway.

CompoundProteinogenic Amino Acid MimickedStructural SimilaritiesFunctional Consequence
This compound (4-Hydroxynorvaline) Threonine, Isoleucine, Homoserineα-amino acid structure; hydroxylated side chain of similar length.Potential substrate for enzymes in amino acid metabolism and protein synthesis.
2-Amino-3-hydroxypentanoic acid (β-Hydroxynorvaline) ThreonineHydroxylated side chain; differs by one methylene (B1212753) unit.Accepted by Threonyl-tRNA Synthetase; acts as a threonine antagonist. researchgate.netsigmaaldrich.com
Norvaline Valine, IsoleucineNon-polar, aliphatic side chain of similar size.Competes with branched-chain amino acids for enzymatic binding sites; can be misincorporated into proteins. nih.govlifetein.com
(S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) Aspartate β-semialdehyde (substrate)Similar chain length, carboxyl, and amino groups.Competitive inhibitor of homoserine dehydrogenase. wikipedia.org

Advanced Analytical and Structural Elucidation Techniques in Research

Chromatographic Separations for Stereoisomer Analysis

Chromatography is a cornerstone for the analysis of amino acids. Due to the existence of multiple chiral centers in 2-Amino-4-hydroxypentanoic acid, separating its various stereoisomers presents a significant analytical challenge that requires specialized approaches.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of amino acids. For polar compounds like this compound, which are zwitterionic and not readily soluble in non-polar solvents, specific HPLC methods are developed. sigmaaldrich.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation. bath.ac.uk HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This combination facilitates the retention and separation of polar analytes.

Method development for a compound like this compound involves optimizing several parameters to achieve good resolution and peak shape. These parameters include the choice of stationary phase, the composition and pH of the mobile phase, and the column temperature. A typical HILIC method for underivatized amino acids can provide baseline resolution for isomers like leucine (B10760876) and isoleucine, demonstrating its power for separating structurally similar compounds. bath.ac.uk

Table 1: Illustrative HPLC Method Parameters for Amino Acid Analysis using HILIC

Parameter Typical Setting Purpose
Column HILIC with zwitterionic or amide-based stationary phase Provides polar surface for retention of hydrophilic analytes.
Mobile Phase A Water with formic acid or ammonium (B1175870) formate Aqueous component to facilitate elution. Buffer controls pH.
Mobile Phase B Acetonitrile with buffer (e.g., 20 mM ammonium formate, pH 3) Organic component to drive retention in HILIC mode. bath.ac.uk
Gradient High organic to increasing aqueous Elutes analytes based on their polarity.
Flow Rate 0.3 - 0.6 mL/min Optimized for column dimensions and particle size to ensure efficiency. bath.ac.uk

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) | Provides sensitive and specific detection for compounds lacking a strong chromophore. |

Since this compound possesses two chiral centers, it can exist as four stereoisomers. Distinguishing and quantifying these enantiomers and diastereomers is critical. Chiral chromatography is the primary method for this purpose. This can be achieved through direct or indirect methods.

Direct methods employ a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptides, such as teicoplanin, are highly effective CSPs for resolving underivatized amino acids. sigmaaldrich.com These CSPs offer multiple interaction points—including hydrogen bonding, ionic, and hydrophobic interactions—that facilitate chiral recognition. sigmaaldrich.comscas.co.jp The elution order on such columns is often consistent, with D-enantiomers typically being retained more strongly than L-enantiomers. sigmaaldrich.com Another approach involves ligand-exchange chromatography, which is effective for a wide range of amino acids and hydroxy acids. scas.co.jp

Indirect methods involve derivatizing the amino acid with a chiral reagent to create diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, achiral HPLC or Gas Chromatography (GC) column. sigmaaldrich.com A common approach is the conversion of amino acids to their N-trifluoroacetyl-O-alkyl ester derivatives for analysis by enantioselective GC. nih.gov This technique is sensitive enough to determine enantiomeric excess (ee) with high accuracy. nih.gov

Table 2: Comparison of Chiral Chromatography Strategies for Amino Acid Enantiomers

Strategy Principle Advantages Common Application
Direct (Chiral Stationary Phase) Differential diastereomeric interactions between enantiomers and a chiral selector bonded to the stationary phase. scas.co.jp No derivatization required, reducing sample preparation time and potential side reactions. sigmaaldrich.com Resolving native amino acids on macrocyclic glycopeptide or Pirkle-type columns. sigmaaldrich.comscas.co.jp
Indirect (Chiral Derivatization) Reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Diastereomers can be separated on standard achiral columns; often highly sensitive. GC or HPLC analysis after creating diastereomeric derivatives. nih.gov

| Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the analyte enantiomers in-situ. | Flexibility in choosing the chiral selector; can be used with standard achiral columns. | Separation of aromatic amino acids using selectors like vancomycin (B549263) in the mobile phase. nih.gov |

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. 1D NMR (¹H and ¹³C) experiments provide information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, ¹H NMR would confirm the presence of key functional groups: the methyl group (CH₃), the methine protons (CH), the methylene (B1212753) protons (CH₂), and the protons on the hydroxyl and amino groups. doubtnut.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the carbon backbone from the methyl group at C-5 to the alpha-carbon at C-2. An HSQC spectrum correlates each proton to its directly attached carbon atom, confirming the carbon skeleton. This level of detail is crucial for distinguishing it from other isomers. While experimental spectra for this specific compound are not widely published, predicted NMR data can be generated through computational methods and are available in databases like the Human Metabolome Database (HMDB) for similar structures.

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with a chromatographic system (LC-MS or GC-MS), it allows for the selective detection and quantification of target compounds in complex matrices. mdpi.com

For this compound (C₅H₁₁NO₃), high-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine its accurate mass (monoisotopic mass: 133.0739 g/mol ). nih.gov This accuracy helps confirm the elemental formula.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is unique to the molecule's structure and can be used as a fingerprint for identification. In a quantitative workflow, specific precursor-to-product ion transitions are monitored, a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity for quantifying the analyte in biological samples. bath.ac.ukmdpi.com

Table 3: Key Spectroscopic and Physicochemical Identifiers for this compound

Identifier Value Source
Molecular Formula C₅H₁₁NO₃ PubChem nih.gov
Molecular Weight 133.15 g/mol PubChem nih.gov
Monoisotopic Mass 133.07389321 Da PubChem nih.gov
IUPAC Name This compound PubChem nih.gov
InChIKey SBRVJFMQKPUAGQ-UHFFFAOYSA-N PubChem nih.gov

| SMILES | CC(CC(C(=O)O)N)O | PubChem nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques. These methods are used to predict the three-dimensional structure, physicochemical properties, and potential interactions of molecules like this compound.

Databases such as PubChem provide pre-computed 3D conformers and various molecular descriptors. nih.govnih.gov These models are generated using energy minimization algorithms to find the most stable spatial arrangement of the atoms. Such models are invaluable for visualizing the molecule's shape and the orientation of its functional groups.

Molecular docking simulations can be used to study how different stereoisomers of this compound might interact with a chiral selector in a chromatography column or a biological receptor. nih.gov By modeling the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can gain insight into the mechanisms of chiral recognition, aiding in the development of more effective separation methods. nih.gov These computational studies provide a theoretical framework that helps interpret experimental results and guide future research.

Table 4: Selected Computed Properties of this compound

Property Predicted Value Significance
XLogP3 -3.3 Indicates high hydrophilicity.
Hydrogen Bond Donor Count 3 Number of potential hydrogen bond-donating groups (OH, NH₂, COOH). nih.gov
Hydrogen Bond Acceptor Count 4 Number of potential hydrogen bond-accepting sites (O atoms, N atom). nih.gov
Polar Surface Area 83.6 Ų Relates to transport properties and intermolecular interactions. nih.gov

| Rotatable Bond Count | 3 | Indicates molecular flexibility. nih.gov |

Compound Names Mentioned

Table 5: List of Chemical Compounds

Compound Name
This compound
Acetonitrile
Formic acid
Ammonium formate
Leucine
Isoleucine
Teicoplanin
Vancomycin
Carbon
Hydrogen
Nitrogen

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space, known as conformers or rotamers. youtube.com These different conformations arise from the rotation around the single bonds within the molecule and can have significantly different energies. Identifying the lowest energy conformers is crucial as they are the most likely to be populated at equilibrium and to be biologically active.

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of this compound in a dynamic environment. These simulations model the movement of every atom in the molecule over time by solving Newton's equations of motion. By simulating the molecule in a solvent, typically water, MD can provide a realistic picture of its behavior, including the transitions between different conformational states and the influence of solvent on its structure.

For this compound, MD simulations would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box filled with water molecules.

Energy Minimization: The initial system is subjected to energy minimization to relieve any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

The trajectory from the MD simulation can then be analyzed to identify the most stable conformers and to calculate various properties such as root-mean-square deviation (RMSD), radius of gyration, and dihedral angle distributions.

Table 1: Hypothetical Stable Conformers of (2S,4R)-2-Amino-4-hydroxypentanoic acid from Conformational Analysis

ConformerDihedral Angle (Cα-Cβ)Relative Energy (kcal/mol)Population (%)
160° (gauche)0.065
2180° (anti)0.825
3-60° (gauche)1.510

Molecular dynamics simulations have been successfully used to study the behavior of peptides and amino acids in solution. For instance, all-atom MD simulations of tetra-peptides have been shown to reproduce experimental solubility trends, where repulsive Coulomb interactions were key for high solubility and both Coulomb and van der Waals energies contributed to the aggregation of less soluble amino acids. nih.gov Such simulations for this compound could provide valuable insights into its solubility and potential for aggregation.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, offering insights into its reactivity, spectroscopic properties, and intermolecular interactions. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for amino acids. nih.govresearchgate.net These calculations can be performed in the gas phase or with the inclusion of solvent effects to provide a more accurate representation of the molecule's behavior in a biological environment. researchgate.net

For this compound, quantum chemical calculations can be used to determine a variety of electronic properties:

Optimized Geometry: To find the most stable three-dimensional structure with the lowest energy.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and its ability to donate electrons, while the energy of the LUMO is related to the electron affinity and its ability to accept electrons. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of interaction with other molecules.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, further detailing the charge distribution.

Quantum mechanics calculations have been shown to more accurately reproduce the backbone and side chain dihedral preferences observed in protein structures compared to molecular mechanics potentials. nih.gov The application of these methods to this compound would allow for the accurate calculation of rotamer energies, which is important for protein structure prediction and design. nih.gov

Table 2: Hypothetical Electronic Properties of (2S,4R)-2-Amino-4-hydroxypentanoic acid from Quantum Chemical Calculations (DFT/B3LYP/6-31G(d))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.2 D
Ionization Potential8.9 eV
Electron Affinity0.5 eV

Applications and Research Utility in Organic and Biochemical Sciences

Role as a Chiral Building Block in Complex Molecule Synthesis

The stereochemical complexity of 2-amino-4-hydroxypentanoic acid, with its two chiral centers, makes it a significant chiral building block in the asymmetric synthesis of more complex molecules, including natural products and their analogues. researchgate.netresearchgate.net Its defined stereochemistry provides a scaffold upon which chemists can build with a high degree of control over the spatial arrangement of atoms in the final product.

One notable application is in the synthesis of other non-standard amino acids. For instance, various stereoisomers of γ-hydroxy-α-amino acids have been prepared using enzymatic recycling cascades that employ aldolases and transaminases, with 4-hydroxynorvaline derivatives being key intermediates or products. researchgate.netresearchgate.net These synthetic strategies often rely on the precise stereochemistry of the starting materials to achieve the desired configuration in the final product. For example, L-syn and D-syn-4-hydroxynorvaline have been synthesized through such biocatalytic methods. researchgate.net

The synthesis of bioactive compounds has also benefited from the use of 4-hydroxynorvaline as a chiral precursor. Its structure is incorporated into larger molecules to impart specific biological activities. Research has demonstrated the synthesis of enantiomerically pure non-proteinogenic amino acids like γ-hydroxynorvaline, which are of interest for their potential biological properties. researchgate.netresearchgate.net The synthesis of such compounds often involves multiple steps where the stereocenters of 4-hydroxynorvaline direct the formation of new stereocenters. researchgate.net

Below is a table summarizing examples of complex molecules synthesized using this compound or its derivatives as a chiral building block.

Target Molecule/ClassSynthetic ApproachSignificance of this compound
γ-Hydroxy-α-amino acidsEnzymatic recycling cascades with aldolases and transaminasesServes as a key intermediate or direct product with defined stereochemistry. researchgate.netresearchgate.net
Bioactive non-proteinogenic amino acidsMulti-step chemical synthesisActs as a chiral precursor to establish the stereochemistry of the final product. researchgate.netresearchgate.net
Analogues of 4-hydroxyisoleucine (B15566)Biocatalytic recycling cascadesDemonstrates the utility of related hydroxy amino acids in generating structural diversity. livescience.io

Utilization as a Biochemical Probe for Metabolic Pathway Elucidation

The structural similarity of this compound to proteinogenic amino acids allows it to be potentially recognized and processed by enzymes involved in amino acid metabolism. This characteristic makes it a candidate for use as a biochemical probe to investigate and elucidate metabolic pathways. By introducing isotopically labeled versions of 4-hydroxynorvaline into a biological system, researchers can trace its metabolic fate and identify the enzymes and pathways that interact with it.

While direct and extensive studies detailing its use as a metabolic probe are not widely documented, its involvement in the biosynthesis of other compounds suggests its potential in this area. For example, its role as a precursor in the biosynthesis of 2,4-pentadienoic acid in engineered microorganisms implies that it is taken up and metabolized by the host cells. google.com This metabolic activity could be harnessed to study the flux and regulation of related biosynthetic pathways.

The development of synthetic routes to various stereoisomers of 4-hydroxynorvaline further enhances its potential as a probe. researchgate.net Different stereoisomers could be used to investigate the stereospecificity of enzymes and transport systems. The availability of both L- and D-isomers, as well as syn and anti diastereomers, would allow for a detailed dissection of metabolic processes that discriminate between these forms.

Engineering of Microbial Strains for Enhanced Production or Bioconversion

The microbial production of specialty chemicals and pharmaceuticals is a rapidly advancing field, and this compound is a target and a tool in this endeavor. Researchers are exploring the engineering of microbial strains for both the de novo synthesis of this amino acid and its use as a substrate for bioconversion into other valuable molecules.

A notable example of bioconversion is the use of engineered microorganisms to produce 2,4-pentadienoic acid from this compound. google.com This process involves the expression of a heterologous pathway in a host organism, such as E. coli, that can convert the amino acid into the desired product. The pathway may involve enzymes like aminotransferases and dehydratases to modify the structure of 4-hydroxynorvaline. google.com

Furthermore, the principles of metabolic engineering used for the production of other hydroxy amino acids, such as 4-hydroxyisoleucine, can be applied to enhance the production of 4-hydroxynorvaline. nih.gov These strategies often involve the redirection of central metabolic pathways to increase the supply of precursors and the optimization of enzyme expression levels to maximize product yield. nih.gov For instance, enhancing the pool of 2-ketoglutarate, a common co-substrate for dioxygenases that can hydroxylate amino acids, has been a successful strategy. nih.gov

The table below outlines some of the enzymes and pathways involved in the microbial production and bioconversion of this compound.

ProcessKey Enzymes/PathwaysHost Organism (Example)Significance
Bioconversion to 2,4-pentadienoic acidThis compound aminotransferase/dehydrogenaseEscherichia coliProduction of a valuable monomer for polymers from a bio-based precursor. google.com
Potential de novo productionRedirection of TCA cycle, optimization of dioxygenase activityCorynebacterium glutamicumSustainable production of a chiral building block. nih.gov

Contribution to the Understanding of Amino Acid Metabolism Beyond Protein Synthesis

Non-proteinogenic amino acids like this compound play diverse roles in nature, and their study provides valuable insights into the breadth of amino acid metabolism beyond their well-known function as building blocks of proteins. The biosynthesis and degradation of these compounds reveal novel enzymatic reactions and metabolic pathways.

4-Hydroxynorvaline has been identified as a natural product in certain organisms, such as the seeds of Lathyrus odoratus and in some fungi of the Boletus genus. nih.govresearchgate.net Its presence in these organisms suggests that it serves a specific physiological or ecological purpose, although these roles are not yet fully understood. The elucidation of its biosynthetic pathway in these organisms can uncover novel enzymes and metabolic logic. For instance, its formation likely involves the hydroxylation of norvaline, a reaction catalyzed by specific hydroxylases. nih.gov

The study of the metabolism of 4-hydroxynorvaline also contributes to our understanding of how organisms handle and detoxify unusual amino acids. Its structural similarity to proteinogenic amino acids means it could potentially be misincorporated into proteins, leading to cellular dysfunction. Therefore, organisms that produce or encounter this amino acid must have mechanisms to control its concentration and prevent its entry into protein synthesis.

Precursor in the Development of Research Reagents and Standards

The utility of this compound as a chiral building block in synthesis inherently positions it as a potential precursor for the development of a variety of research reagents and analytical standards. Its defined stereochemistry and functional groups can be exploited to create molecules with specific properties for research applications.

For example, derivatives of 4-hydroxynorvaline could be synthesized to serve as specific enzyme inhibitors or substrates for studying enzyme kinetics and mechanisms. The hydroxyl and amino groups can be modified to attach reporter molecules, such as fluorescent tags or biotin, creating probes for biochemical assays.

The stereoselective synthesis of different isomers of 4-hydroxynorvaline is also crucial for its use in developing analytical standards. researchgate.netresearchgate.net Pure stereoisomers are essential for the accurate identification and quantification of these compounds in biological samples, which is critical for metabolic studies and natural product discovery.

Q & A

Q. What are the common synthetic routes for 2-Amino-4-hydroxypentanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes such as:
  • Strecker Synthesis : Starting from aldehydes or ketones, reacting with ammonia and cyanide to form α-aminonitriles, followed by hydrolysis to yield the amino acid (similar to methods described for structurally related compounds) .
  • Hydrolysis of Nitriles : Acidic or basic hydrolysis of intermediates like 2-amino-4-hydroxypentanenitrile, optimizing pH and temperature to minimize side reactions (e.g., racemization) .
  • Enzymatic Methods : Use of transaminases or hydroxylases to introduce stereoselectivity, though this requires precise control of cofactors and reaction buffers .
    Key Variables : Reaction time, solvent polarity, and catalyst choice (e.g., chiral catalysts for enantiomeric purity) critically affect yield and purity.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and hydroxyl/amino group positions. Nuclear Overhauser Effect (NOE) experiments resolve stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C5_5H11_{11}NO3_3) and detects impurities .
  • X-ray Crystallography : For absolute configuration determination, though crystallization challenges may require derivatization (e.g., salt formation) .
    Reference Standards : Cross-validate data with PubChem or CAS entries (e.g., InChIKey: XFOXVGBKIZQZCB-VKKIDBQXSA-N) .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound in pharmacological studies?

  • Methodological Answer :
  • Chiral Chromatography : Use of chiral stationary phases (e.g., cyclodextrin-based columns) to separate (R,R)- and (S,S)-enantiomers. Mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid) enhances resolution .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from esters, though substrate specificity must be empirically tested .
    Critical Consideration : Biological activity often varies significantly between enantiomers; e.g., (2R,3R)-forms may show higher receptor affinity in metabolic studies .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Stereochemical Purity : Impure enantiomers can skew activity data. Validate enantiomeric excess (ee) via chiral HPLC before assays .
  • Experimental Conditions : Differences in cell lines, buffer pH, or incubation time (e.g., hydroxyl group stability under acidic conditions) .
    Case Study : Derivatives with methyl branching (e.g., 4-methylpentanoic acid analogs) showed divergent bioactivity in cytotoxicity assays due to lipophilicity variations .

Q. What experimental designs optimize stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Test degradation kinetics in buffers (pH 1–10) to simulate gastrointestinal vs. systemic environments. Use LC-MS to monitor degradation products .
  • Thermal Stability : Accelerated stability studies (40–60°C) predict shelf-life. Hydroxyl groups may undergo dehydration at elevated temperatures .
    Table 1 : Stability Profile Summary
ConditionHalf-Life (Days)Major Degradation Pathway
pH 7.4, 25°C30Oxidative deamination
pH 2.0, 37°C7Hydroxyl group dehydration

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., aminotransferases) based on PubChem 3D conformers .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. hydroxyl groups) with metabolic clearance rates. Validate predictions with in vitro hepatocyte assays .
    Limitation : Models may underestimate stereochemical influences, requiring experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.